1-甲基-4-{[5-(3-吡啶基)-3-异恶唑基]羰基}哌嗪
描述
1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine is 272.12732577 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药代动力学和代谢
- 对 SB-649868(一种食欲素 1 和 2 受体拮抗剂)的分布和代谢的研究突出了哌嗪衍生物的药代动力学特性,包括吸收、代谢和排泄途径。研究发现,该化合物被广泛代谢,主要通过粪便排出,尿液排泄较少,这表明代谢研究在开发基于哌嗪的药物中非常重要 (Renzulli 等,2011)。
神经药理学研究
- 哌嗪化合物已被研究其对神经递质系统的影响。例如,对标记有碳-11 的 WAY-100635 作为 5-HT1A 受体的 PET 研究放射性配体的研究说明了哌嗪衍生物在探索大脑中受体结合方面的效用,为精神病和神经药物的作用机制提供了见解 (Osman 等,1996)。
新型精神活性物质
- 对 MT-45(一种新型精神活性物质)的研究提供了一个分析哌嗪衍生物的毒理作用和潜在风险的示例。该研究重点关注与 MT-45 相关的非致命中毒,强调需要对新型精神活性化合物进行意识和监管措施 (Helander 等,2014)。
抗凝剂应用
- 对具有抗凝特性的哌嗪衍生物 MD 805 的研究证明了该化合物对血液透析期间血小板活化的影响。该研究表明,与肝素相比,MD 805 不会显着增加血小板活化标记,表明其在医疗程序中作为更安全的抗凝剂的潜力 (Matsuo 等,1986)。
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-17-5-7-18(8-6-17)14(19)12-9-13(20-16-12)11-3-2-4-15-10-11/h2-4,9-10H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCGZJPPDLYLNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NOC(=C2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。